13b-Hydroxy-1-one Epinastine is a chemical compound primarily recognized for its role as an antihistamine. It is a derivative of Epinastine, which is classified as a histamine H1 receptor antagonist. This compound is utilized in the treatment of allergic conjunctivitis, particularly to alleviate itching associated with this condition. Epinastine functions through multiple mechanisms, including stabilizing mast cells and inhibiting histamine binding to receptors, thus mitigating allergic responses .
Epinastine is derived from the dibenzazepine class of organic compounds, characterized by two benzene rings connected by an azepine ring. The compound has been extensively studied and documented in various chemical databases, including DrugBank and PubChem, where it is listed under identifiers such as DB00751 .
The synthesis of 13b-Hydroxy-1-one Epinastine involves several steps that typically include:
The synthesis may utilize various reagents and catalysts to promote the necessary reactions. For instance, hydroxylation can be performed using oxidizing agents or through enzymatic methods, depending on the desired selectivity and yield.
The molecular structure of 13b-Hydroxy-1-one Epinastine can be described by its chemical formula . The structure features a dibenzazepine core with specific functional groups that contribute to its pharmacological properties.
13b-Hydroxy-1-one Epinastine participates in several chemical reactions typical for organic compounds:
Reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield throughout the synthesis process.
The mechanism by which 13b-Hydroxy-1-one Epinastine exerts its effects involves:
Clinical studies have shown that Epinastine significantly reduces symptoms associated with allergic conjunctivitis, confirming its efficacy through these mechanisms.
Relevant data regarding these properties can be found in chemical safety data sheets and pharmacopoeias.
13b-Hydroxy-1-one Epinastine is primarily used in:
Research continues into potential new applications within allergy treatment protocols and beyond, highlighting its importance in therapeutic development .
The evolution of antihistamines represents a cornerstone in allergy therapeutics, progressing from first-generation compounds with significant central nervous system (CNS) side effects to targeted second-generation molecules with improved safety profiles. First-generation H₁-antihistamines, developed in the mid-20th century, effectively antagonized histamine but exhibited poor receptor selectivity, leading to anticholinergic effects and sedation due to blood-brain barrier penetration [10]. The 1980s witnessed a paradigm shift with the development of second-generation antihistamines designed to minimize CNS effects through structural modifications that reduced lipid solubility and increased P-glycoprotein substrate properties [3] [10].
Epinastine emerged from this scientific evolution, patented in 1980 and introduced into medical practice in 1994 as a structural refinement within the dibenzoazepine alkaloid class [3]. Its development coincided with growing recognition of mast cells' central role in allergic inflammation beyond histamine secretion. Mast cell stabilizers like cromolyn sodium established the therapeutic principle of preventing degranulation, but lacked potent antihistaminic activity. Epinastine bridged this pharmacological gap by integrating mast cell stabilization with potent H₁ receptor antagonism, creating a dual-mechanism agent optimized for allergic conjunctivitis management [1] [6]. This dual functionality represented a significant advance over single-mechanism agents, allowing comprehensive targeting of both immediate and sustained phases of allergic response.
Table 1: Evolution of Antihistamine Therapeutics
Generation | Representative Agents | Key Limitations | Structural Innovations |
---|---|---|---|
First (1940s-1960s) | Diphenhydramine, Promethazine | Significant sedation, anticholinergic effects | Ethanolamine, alkylamine cores |
Second (1980s-present) | Cetirizine, Loratadine, Epinastine | Reduced but not eliminated CNS penetration | Carboxylation, piperazine rings, dibenzoazepine alkaloids |
Dual-Action (1990s-present) | Olopatadine, Epinastine | Limited spectrum in early compounds | Integration of azepine with imidazole stabilization moieties |
13b-Hydroxy-1-one Epinastine exemplifies contemporary allergy management strategy through its multimodal pharmacological actions. The compound functions as a potent histamine H₁ receptor inverse agonist, competitively displacing histamine from G-protein coupled receptors on vascular endothelium and sensory nerves. This blockade prevents histamine-induced increases in vascular permeability (reducing edema) and neuronal activation (reducing itching) [1] [3]. Critically, epinastine demonstrates approximately 10,000-fold greater affinity for H₁ receptors than H₂ receptors, ensuring targeted anti-allergic activity without disrupting gastric acid secretion [3].
Beyond receptor antagonism, epinastine stabilizes mast cells by altering delayed chloride channel function, preventing calcium influx necessary for degranulation [1]. This dual mechanism simultaneously inhibits released histamine and prevents release of newly formed mediators. Research reveals additional anti-inflammatory properties including inhibition of leukotriene C4 (LTC4) production, platelet-activating factor (PAF) antagonism, and suppression of bradykinin signaling—all crucial mediators in the allergic cascade [1] [3]. These pleiotropic actions enable comprehensive suppression of allergic inflammation at multiple pathophysiological nodes.
Molecular studies demonstrate epinastine inhibits cytokine production in mast cells, particularly interleukin (IL)-31, IL-8, and IL-4, which modulate chronic allergic inflammation and pruritus [7]. The compound's cationic nature and polarity at physiological pH (approximately 64% protein binding) prevent significant CNS penetration, eliminating sedative effects common to first-generation antihistamines while permitting high-concentration topical application [1] . This pharmacological profile establishes 13b-Hydroxy-1-one Epinastine as a cornerstone in ocular allergy management, where rapid onset (within 3 minutes) and sustained duration (over 8 hours) are clinically advantageous [1] [5].
13b-Hydroxy-1-one Epinastine (chemical name: (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine; molecular formula: C₁₆H₁₅N₃; molecular weight: 249.32 g/mol) exhibits distinctive structural features that define its pharmacological profile [3] . The compound features a tetracyclic framework comprising a dibenzo[b,e]azepine core fused with an imidazole ring—an arrangement that positions it within the rare class of dibenzoazepine alkaloids. The critical 13b-hydroxy-1-one modification represents a metabolic derivative that enhances both receptor affinity and solubility parameters compared to earlier azepine derivatives.
The azepine ring's unique boat conformation creates a three-dimensional structure that optimally positions the hydroxy and ketone moieties for interaction with histamine receptor subdomains. Crystallographic analysis reveals that the intramolecular hydrogen bonding between the 13b-hydroxy group and the adjacent nitrogen creates a semi-rigid structure that enhances H₁ receptor complementarity . The imidazole ring's tertiary nitrogen (pKa = 7.8) exists predominantly in protonated form at physiological pH, facilitating ionic bonding with aspartate residues (Asp107) in the H₁ receptor binding pocket—a key interaction confirmed through mutagenesis studies .
Table 2: Structural Features of Dibenzoazepine Antihistamines
Structural Feature | Pharmacological Consequence | Differentiation from Other Compounds |
---|---|---|
Dibenzo[b,e]azepine core | Provides planar aromatic surface for receptor van der Waals interactions | Distinct from piperazine/pyrrolidine rings in other second-gen antihistamines |
Imidazole fusion at [c,f] | Enables mast cell stabilization via chloride channel modulation | Unique among H₁ antagonists; shared only with ketotifen |
13b-hydroxy substitution | Enhances water solubility and hydrogen bonding capacity | Absent in first-generation dibenzoazepines |
Cationic nitrogen at physiological pH | Limits blood-brain barrier penetration (polar surface area=39.12Ų) | Differentiates from first-gen lipophilic analogues (e.g., hydroxyzine PSA=24Ų) |
The strategic hydroxy and ketone substitutions at positions 13b and 1 significantly influence physicochemical properties: XLogP=3.87 indicates balanced lipophilicity/hydrophilicity, enabling both corneal penetration and aqueous solubility (critical for ophthalmic formulations) . This property profile allows 13b-Hydroxy-1-one Epinastine to overcome the formulation challenges that limited earlier azepine derivatives, while retaining sufficient membrane permeability for local tissue bioavailability. The molecule's structural rigidity (zero rotatable bonds) contributes to its metabolic stability, evidenced by a 12-hour elimination half-life in humans despite its moderate molecular weight [3] [8]. These structural attributes collectively define 13b-Hydroxy-1-one Epinastine as a uniquely optimized dibenzoazepine derivative within modern allergy therapeutics.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6